
Violamine R
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in biological and chemical research.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye to visualize reactions and track the progress of various chemical processes.
Biology
In biological research, it is used as a staining agent to highlight specific structures within cells and tissues, aiding in microscopy and imaging studies.
Medicine
In medicine, it may be used in diagnostic assays and as a marker in various biochemical tests.
Industry
Industrially, it is used in the manufacture of dyes and pigments for various applications, including textiles and printing.
作用机制
Target of Action
Violamine R, also known as Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, is a potent fluorophore
Mode of Action
This compound exhibits environment and temperature-dependent photoluminescence (PL) intermittency, also known as "blinking" . This blinking is analyzed using probability histograms of emissive and non-emissive periods . The kinetics for dark state production and decay are dispersed, as observed in previous studies .
Result of Action
The result of this compound’s action is the generation of photoluminescence . This property makes it useful in applications that require the measurement of temperatures spanning the glass-transition temperature (Tg) of the polymer host .
Action Environment
The action of this compound is influenced by both the environment and temperature . It has been studied in two environments: poly(vinyl alcohol) (PVOH) and single crystals of potassium acid phthalate (KAP) . In both PVOH and KAP, the blinking mechanisms of this compound have different temperature dependences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate typically involves multiple steps, including the formation of the xanthylium core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while substitution reactions can introduce new functional groups into the molecule.
相似化合物的比较
Similar Compounds
Similar compounds include other xanthylium-based dyes and sulfonated aromatic compounds. Examples include:
- Rhodamine B
- Fluorescein
- Eosin Y
Uniqueness
What sets Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility and specific binding affinities.
属性
CAS 编号 |
6252-76-2 |
|---|---|
分子式 |
C34H25N2NaO6S |
分子量 |
612.6 g/mol |
IUPAC 名称 |
sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatoanilino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1/p-1 |
InChI 键 |
UWMZZSRDUVJJDP-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |
手性 SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |
规范 SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+] |
Key on ui other cas no. |
6252-76-2 |
同义词 |
henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


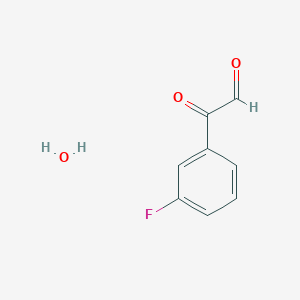

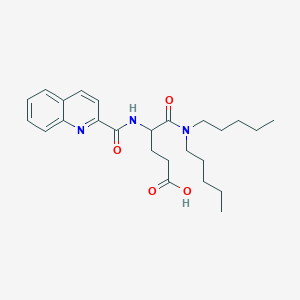
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
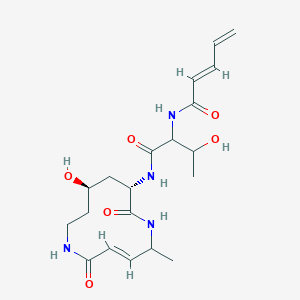
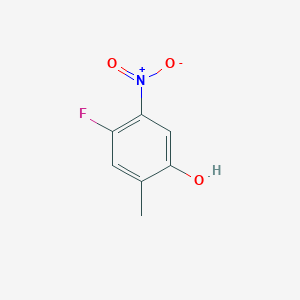
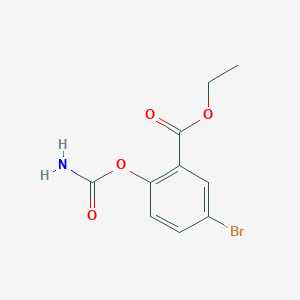
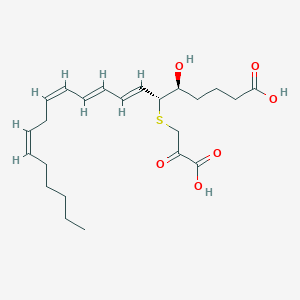
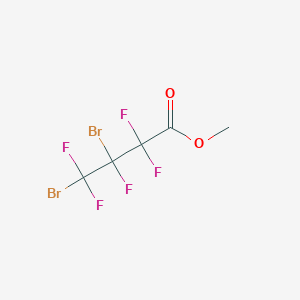

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
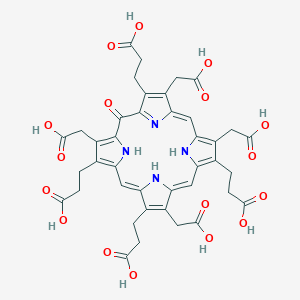
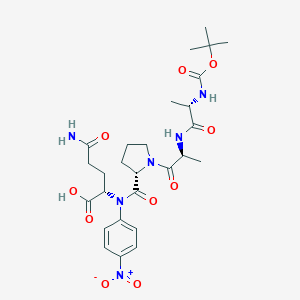
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
